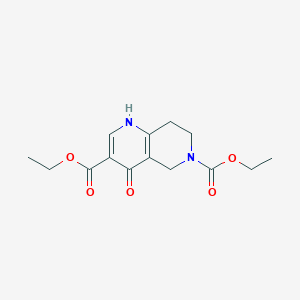
tert-Butyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester is a compound that features a maleimide group, which is known for its reactivity with thiol groups. This compound is often used in bioconjugation and labeling applications due to its ability to form stable covalent bonds with biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester typically involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. For example, the reaction of maleic anhydride with tert-butyl carbamate can yield the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiols, amines, and other nucleophiles. Typical reaction conditions involve mild temperatures (room temperature to 50°C) and the use of organic solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester include thioether-linked conjugates and amide-linked conjugates, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester involves the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which can be used to link biomolecules together or to attach functional groups to proteins and peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Maleimidohexanoic acid: Similar in structure but with a longer aliphatic chain, used for similar bioconjugation applications.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Contains a benzoic acid moiety, used in different types of conjugation reactions.
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate: A heterobifunctional PEG linker used in antibody-drug conjugates.
Uniqueness
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific reactivity with thiol groups and its stability under physiological conditions. This makes it particularly useful for bioconjugation and labeling applications where stable covalent bonds are required .
Eigenschaften
Molekularformel |
C9H12N2O4 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
tert-butyl N-(2,5-dioxopyrrol-1-yl)carbamate |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)10-11-6(12)4-5-7(11)13/h4-5H,1-3H3,(H,10,14) |
InChI-Schlüssel |
KLIHABLXLANIAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)





![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)






